molecular formula C21H25NO3 B300174 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Cat. No.: B300174
M. Wt: 339.4 g/mol
InChI Key: MHXBXMOQIMDNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition has shown promise in treating various B-cell malignancies.

Mechanism of Action

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide binds to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways, including NF-κB and AKT, ultimately resulting in apoptosis of B-cells. This compound has also been found to inhibit macrophage-mediated phagocytosis and cytokine production, suggesting potential anti-inflammatory effects.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to induce apoptosis of B-cells and inhibit tumor growth in mouse models of CLL and NHL. This compound has also been found to be well-tolerated in animal studies, with no significant toxicity observed. In a phase 1 clinical trial, this compound demonstrated promising results as a monotherapy in patients with relapsed or refractory CLL and NHL, with an overall response rate of 50%.

Advantages and Limitations for Lab Experiments

One advantage of 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is its specificity for BTK, which may reduce off-target effects and toxicity. Additionally, this compound has shown efficacy in overcoming resistance to other BTK inhibitors, expanding its potential clinical applications. However, one limitation of this compound is its short half-life, which may require frequent dosing or formulation modifications.

Future Directions

For 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide include investigating its potential in combination with other targeted therapies or chemotherapy for B-cell malignancies. Additionally, further studies are needed to elucidate its potential anti-inflammatory effects and investigate its efficacy in autoimmune diseases. Finally, the development of more potent and selective BTK inhibitors may further improve the clinical utility of this class of drugs.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide involves several steps, starting with the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-propyl-1,3-benzodioxole-5-amine to obtain the desired benzamide. The final step involves the introduction of a tert-butyl group to the amide nitrogen, resulting in the formation of this compound.

Scientific Research Applications

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has also been investigated for its potential in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. This compound has been shown to inhibit BTK activity in both cell lines and primary cells, leading to apoptosis of B-cells. Additionally, this compound has been found to be effective in overcoming resistance to other BTK inhibitors.

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

InChI

InChI=1S/C21H25NO3/c1-5-6-15-11-18-19(25-13-24-18)12-17(15)22-20(23)14-7-9-16(10-8-14)21(2,3)4/h7-12H,5-6,13H2,1-4H3,(H,22,23)

InChI Key

MHXBXMOQIMDNLQ-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)C(C)(C)C)OCO2

Canonical SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)C(C)(C)C)OCO2

Origin of Product

United States

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